molecular formula C10H19NO3 B8134322 tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate

Cat. No.: B8134322
M. Wt: 201.26 g/mol
InChI Key: FRRCSAZNGYCTLR-MRVPVSSYSA-N
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Description

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate is a chiral carbamate derivative featuring a cyclopropane ring attached to a hydroxyethyl backbone. This compound is structurally significant in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules. Its stereochemistry (1S configuration) and functional groups (hydroxyl and tert-butyl carbamate) make it a versatile intermediate in asymmetric synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCSAZNGYCTLR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl-containing alcohol under basic conditions. For example, the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols followed by acidic N-deprotection is a common method .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and sustainable techniques. One such method includes the use of hydrogen chloride gas in solvent-free conditions for the quantitative deprotection of the tert-butyl carbamate protecting group .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound due to the stability of the carbamate group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .

Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the synthesis of biologically active molecules.

Medicine: In medicine, carbamate esters are often explored for their potential pharmacological activities

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate involves the interaction of the carbamate group with nucleophiles. The tert-butyl group provides steric hindrance, protecting the amine group during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Notable Features
tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate (Target) C₁₁H₁₉NO₃* ~215.27 Cyclopropyl, hydroxyethyl N/A N/A Chiral center, hydroxyl group
tert-butyl {(1S,2S)-1-[4-(benzyloxy)benzyl]-3-chloro-2-hydroxypropyl}carbamate C₂₂H₂₈ClNO₄ 405.92 Chloro, benzyloxy, aryl 578.65 1.178 High molecular weight, aromaticity
tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate C₁₁H₂₁NO₃ 215.29 Hydroxymethyl cyclopropyl 326.6 1.062 Hydroxymethyl group, lower density
tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate C₁₁H₁₈BrNO₃ 292.18 Bromo, ketone N/A N/A Electrophilic bromine, ketone
tert-butyl 1-(5-...cyclopropylcarbamate (from SAR study) C₂₄H₃₀N₂O₅ 438.51 Pyridinyl, cyclopropane N/A N/A Complex heterocyclic framework
Key Observations:
  • Steric and Electronic Effects : The target compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., bromo in , chloro in ). This impacts solubility and reactivity in nucleophilic reactions.
  • Chirality : All listed compounds are chiral, critical for interactions in asymmetric synthesis or biological systems.
  • Density and Boiling Points : The benzyloxy-substituted compound has a higher density (1.178 g/cm³) and boiling point (578°C) due to aromatic stacking and molecular weight.

Reactivity and Functional Group Transformations

  • Hydroxyl Group (Target): Participates in oxidation (to ketones), esterification, or as a hydrogen-bond donor. Contrasts with bromo/chloro analogs (e.g., ), which undergo nucleophilic substitution or cross-coupling reactions.
  • tert-butyl Carbamate : Provides steric protection for amines. In , the chloro substituent adjacent to the carbamate may increase electrophilicity at the carbonyl carbon.
  • Cyclopropane Ring : Strain in the cyclopropane enhances reactivity in ring-opening reactions, common in all analogs.

Biological Activity

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate (CAS No. 1360774-41-9) is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3C_{10}H_{19}NO_3, and it features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-2-hydroxyethyl group. The structure can be represented as follows:

tert butyl N 1S 1 cyclopropyl 2 hydroxyethyl carbamate\text{tert butyl N 1S 1 cyclopropyl 2 hydroxyethyl carbamate}

Research indicates that carbamates, including this compound, often exhibit biological activity through the inhibition of enzymes involved in neurotransmission or cellular signaling pathways. They may act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central and peripheral nervous systems .

Pharmacological Properties

The pharmacological profile of this compound has been evaluated through various studies:

  • Antimicrobial Activity : Preliminary in vitro studies have shown that compounds with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound’s potential as an antimicrobial agent was evaluated by measuring the diameter of inhibition zones against several bacterial strains .
  • Cytotoxicity : Studies have indicated that certain carbamates can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Some derivatives of carbamates have been shown to provide neuroprotective effects in models of neurodegenerative diseases, potentially through the modulation of oxidative stress pathways .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of carbamate derivatives, including this compound, assessed their antimicrobial efficacy against resistant strains. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli30

Case Study 2: Neuroprotective Properties

In a neuroprotection study, this compound was evaluated for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound exhibited a dose-dependent protective effect, significantly reducing cell death at concentrations above 50 µM .

Q & A

Q. What are the recommended handling and storage conditions for tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate to ensure stability?

  • Methodological Answer: Store the compound in a cool, dry environment at room temperature, avoiding direct sunlight and moisture. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles) to minimize exposure. Avoid contact with strong acids/bases or oxidizing agents, as these may degrade the carbamate group .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical approach involves the coupling of (1S)-1-cyclopropyl-2-hydroxyethylamine with tert-butyl carbamate using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Post-synthesis, purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer: Use 1H/13C NMR to confirm stereochemistry (e.g., cyclopropyl and hydroxyethyl groups) and carbamate linkage. Mass spectrometry (ESI-TOF) verifies molecular weight. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystallinity analysis, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in carbamate formation. Tools like Gaussian or ORCA simulate reaction pathways, identifying optimal solvents, catalysts (e.g., DMAP), and temperatures. Pair computational results with Design of Experiments (DoE) to statistically validate parameters (e.g., reaction time, stoichiometry) .

Q. What strategies resolve discrepancies between predicted and experimental spectroscopic data?

  • Methodological Answer: If NMR shifts deviate from computational predictions (e.g., due to solvent effects or conformational flexibility), use variable-temperature NMR to study dynamic processes. Compare experimental IR spectra with simulated spectra (via software like Spartan) to identify unaccounted intermolecular interactions (e.g., hydrogen bonding). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can stability under extreme conditions (e.g., acidic/basic environments) be systematically assessed?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., cyclopropane ring opening or carbamate hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. For thermal stability, use TGA-DSC to determine decomposition thresholds .

Q. What experimental designs mitigate stereochemical inversion during synthesis?

  • Methodological Answer: To preserve the (1S) configuration, use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts). Monitor enantiomeric excess via chiral HPLC or polarimetry . If inversion occurs, optimize reaction pH (<7) and avoid protic solvents (e.g., methanol) that may protonate the hydroxyethyl group .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s reactivity in cyclopropane ring-opening reactions?

  • Methodological Answer: Replicate reported conditions (e.g., Brønsted vs. Lewis acids) while controlling variables (moisture, temperature). Use in situ IR spectroscopy to detect intermediate species. If results diverge, perform isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways. Validate findings with independent techniques like X-ray photoelectron spectroscopy (XPS) for surface analysis .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer: Standardize catalyst loading (e.g., 5–10 mol%) and pre-dry solvents (molecular sieves). Use control experiments (e.g., without catalyst) to confirm efficacy. Publish full datasets (raw NMR/HPLC files) in supplementary materials. Collaborate via open-source platforms (e.g., ChemRxiv) for peer validation .

Safety and Compliance

Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?

  • Methodological Answer:
    While specific ecotoxicity data are limited, apply the precautionary principle by treating it as a persistent organic pollutant . Use biotic/abiotic degradation assays (OECD 301/302 guidelines) to assess half-life in water/soil. For lab waste, neutralize with activated charcoal or incinerate at >850°C to prevent environmental release .

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